molecular formula C15H16N2O4S B14579912 Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- CAS No. 61154-68-5

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-

Cat. No.: B14579912
CAS No.: 61154-68-5
M. Wt: 320.4 g/mol
InChI Key: NBRZQJKQLFEGTR-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- is a complex organic compound with a unique structure that combines an acetic acid moiety with an aminophenyl and phenylmethyl group attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- typically involves multiple steps, starting with the preparation of the aminophenyl and phenylmethyl precursors. These precursors are then reacted with sulfonyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an alkaline medium to maintain the nucleophilicity of the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a similar sulfonyl group attached to an amine.

    Aminophenylacetic acids: Compounds with a similar aminophenyl group attached to an acetic acid moiety.

Uniqueness

Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both aminophenyl and phenylmethyl groups attached to the sulfonyl group distinguishes it from other sulfonamides and aminophenylacetic acids .

Properties

CAS No.

61154-68-5

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(2-aminophenyl)-benzylsulfamoyl]acetic acid

InChI

InChI=1S/C15H16N2O4S/c16-13-8-4-5-9-14(13)17(22(20,21)11-15(18)19)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,18,19)

InChI Key

NBRZQJKQLFEGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2N)S(=O)(=O)CC(=O)O

Origin of Product

United States

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